molecular formula C8H5ClN2O2 B1489702 6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one CAS No. 117886-84-7

6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one

Cat. No.: B1489702
CAS No.: 117886-84-7
M. Wt: 196.59 g/mol
InChI Key: PYCYCZHXUZPLHH-UHFFFAOYSA-N
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Description

6-Chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol. This compound is characterized by its chloro and hydroxyimino functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 6-chloroindole-2-carboxylic acid with hydroxylamine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, to facilitate the formation of the hydroxyimino group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its reactivity with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • 6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one is structurally similar to other indole derivatives, such as 6-chloro-3-(hydroxyimino)indole and 6-chloro-3-(hydroxyimino)pyridin-2-amine.

  • These compounds share the chloro and hydroxyimino functional groups, but differ in their core structures and substituents.

Uniqueness: What sets this compound apart from its similar compounds is its specific arrangement of atoms and the presence of the dihydro-1H-indol-2-one moiety. This unique structure contributes to its distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11-13/h1-3,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCYCZHXUZPLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117886-84-7
Record name 6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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